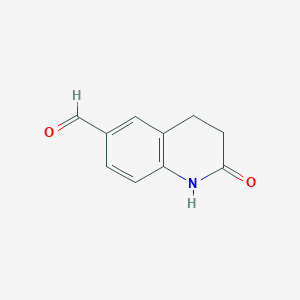

2-Oxo-1,2,3,4-tetrahydroquinoline-6-carbaldehyde

Description

Properties

IUPAC Name |

2-oxo-3,4-dihydro-1H-quinoline-6-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c12-6-7-1-3-9-8(5-7)2-4-10(13)11-9/h1,3,5-6H,2,4H2,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COASPZBJWCIUAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=C1C=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90619069 | |

| Record name | 2-Oxo-1,2,3,4-tetrahydroquinoline-6-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90619069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108284-94-2 | |

| Record name | 2-Oxo-1,2,3,4-tetrahydroquinoline-6-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90619069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism

-

Formation of imine intermediate : The primary amine reacts with the aldehyde to generate a Schiff base.

-

Cyclization : Acid catalysis (e.g., HCl, trifluoroacetic acid) promotes intramolecular electrophilic aromatic substitution, forming the six-membered ring.

-

Oxidation : Post-cyclization oxidation introduces the oxo group at position 2, often using reagents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone).

Optimization Parameters

-

Catalyst : Strong acids (e.g., HCl, H₂SO₄) yield faster cyclization but risk side reactions.

-

Solvent : Polar aprotic solvents (e.g., DCM, THF) improve solubility of intermediates.

-

Temperature : Moderate heating (50–80°C) balances reaction rate and selectivity.

Pyridinium Chloroformate-Mediated Synthesis

A high-yield alternative method reported by Grosch et al. (2004) utilizes pyridinium chloroformate in dichloromethane at ambient temperature.

Procedure Overview

-

Substrate preparation : 5-Amino-2-formylphenol derivatives are pre-functionalized.

-

Reaction conditions :

-

Solvent: Dichloromethane

-

Reagent: Pyridinium chloroformate (1.2 equiv)

-

Temperature: 20°C

-

Duration: 8 hours

-

-

Work-up : Neutralization with aqueous NaHCO₃, followed by column chromatography.

Performance Metrics

| Parameter | Value |

|---|---|

| Yield | 88% |

| Purity | >95% (HPLC) |

| Scalability | Demonstrated at 50g |

This method avoids harsh acids, making it suitable for acid-sensitive substrates.

Comparative Analysis of Methods

The table below contrasts key synthesis routes:

| Method | Catalyst/Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Pictet-Spengler | HCl | Ethanol | 80 | 12 | 65–70 |

| Grosch et al. | Pyridinium chloroformate | DCM | 20 | 8 | 88 |

Advantages of Grosch Method :

-

Higher yield under milder conditions.

-

Reduced side products from over-oxidation.

Limitations : -

Requires pre-functionalized starting materials.

-

Pyridinium chloroformate is moisture-sensitive.

Chemical Reactions Analysis

Types of Reactions: 2-Oxo-1,2,3,4-tetrahydroquinoline-6-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogens in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: 2-Oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid.

Reduction: 2-Hydroxy-1,2,3,4-tetrahydroquinoline-6-carbaldehyde.

Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

Biological Activities

2.1 Anticancer Potential

Recent studies have highlighted the anticancer properties of derivatives of 2-Oxo-1,2,3,4-tetrahydroquinoline-6-carbaldehyde. For instance:

- Cell Line Studies : Compounds derived from this structure have shown significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and LoVo (colon cancer) cells. The mechanism involves the inhibition of cell proliferation and induction of apoptosis .

- Mechanistic Insights : The anticancer activity is attributed to the ability of these compounds to interfere with cellular pathways involved in tumor growth and survival. This includes modulation of oxidative stress and apoptosis-related proteins .

Therapeutic Applications

3.1 As a Synthetic Intermediate

This compound serves as a crucial intermediate in the synthesis of several therapeutic agents:

- Cilostazol : It is utilized in the production of cilostazol, a medication used for treating intermittent claudication and thrombosis. The synthesis pathway involves the conversion of 6-hydroxy derivatives into cilostazol through various chemical transformations .

3.2 Antimicrobial Properties

Some derivatives have demonstrated antimicrobial activity against a range of pathogens. The structure's ability to form hydrogen bonds and interact with microbial membranes contributes to its efficacy .

Industrial Applications

The compound also has potential applications in materials science:

4.1 Polymer Chemistry

In polymer chemistry, derivatives of this compound are explored for their ability to act as monomers or crosslinking agents in the production of novel polymers with enhanced properties such as thermal stability and mechanical strength .

4.2 Organic Electronics

Additionally, its derivatives are being investigated for use in organic electronic devices due to their favorable electronic properties and stability under operational conditions .

Case Study 1: Anticancer Activity Assessment

A study evaluated the anticancer effects of synthesized derivatives on MCF-7 cells using MTT assays to measure cell viability post-treatment with varying concentrations of the compound. Results indicated a dose-dependent decrease in cell viability with IC50 values suggesting potent activity against breast cancer cells .

Case Study 2: Synthesis for Cilostazol Production

Research focused on optimizing the synthetic route from this compound to cilostazol demonstrated an efficient method yielding high purity and yield rates suitable for pharmaceutical applications .

Mechanism of Action

The mechanism of action of 2-Oxo-1,2,3,4-tetrahydroquinoline-6-carbaldehyde involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to fit into the enzyme’s binding pocket, forming stable interactions through hydrogen bonding and hydrophobic interactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Position and Functional Group Variations

The position of substituents and functional groups significantly influences physicochemical properties and reactivity. Key comparisons include:

| Compound Name (CAS) | Substituent Position | Functional Group | Molecular Weight | Key Properties/Applications | References |

|---|---|---|---|---|---|

| 2-Oxo-1,2,3,4-THQ-6-carbaldehyde* | 6 | Aldehyde | ~205.2† | High reactivity for nucleophilic additions | [11, 13] |

| 2-Oxo-1,2,3,4-THQ-6-carboxylic acid (70639-77-9) | 6 | Carboxylic acid | 191.18 | Melting point: 300°C; used in peptide coupling | [7, 10] |

| Methyl 2-oxo-1,2,3,4-THQ-7-carboxylate (1000045-93-1) | 7 | Ester | 205.21 | Lipophilic; prodrug potential | [7] |

| 6-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde (101382-53-0) | 3 (aldehyde), 6 (methyl) | Aldehyde + Methyl | 205.21 | Antibacterial activity (inferred) | [11] |

| 6-Bromo-2-oxo-1,2-dihydroquinoline-3-carbaldehyde | 3 (aldehyde), 6 (bromo) | Aldehyde + Bromo | 252.06 | Halogenated analog for cross-coupling | [13] |

*THQ: Tetrahydroquinoline; †Estimated based on analogs.

- Aldehyde vs. Carboxylic Acid/Ester : The aldehyde group (as in the target compound) offers greater electrophilicity for reactions like condensations or Schiff base formation compared to carboxylic acids or esters, which are more suited for amide bond formation .

Structural Analogues with Modified Backbones

- 4-Oxo-1,4-dihydroquinoline Derivatives: These compounds (e.g., J. Med. Chem. 2007 intermediates) feature a ketone at position 4 instead of 2, reducing ring saturation and increasing aromaticity. This enhances π-stacking interactions in drug-receptor binding .

- Pyrroloquinoline Derivatives: Methyl 4-methyl-2-oxo-pyrrolo[3,2,1-ij]quinoline-6-carboxylate () incorporates a fused pyrrole ring, increasing structural rigidity and influencing crystal packing via C–H···π interactions .

Biological Activity

2-Oxo-1,2,3,4-tetrahydroquinoline-6-carbaldehyde is a heterocyclic compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound features a tetrahydroquinoline ring with an oxo group at position 2 and an aldehyde group at position 6. This unique arrangement contributes to its reactivity and interaction with biological targets.

The biological activity of this compound involves its ability to interact with specific molecular targets. Research indicates that it can act as an enzyme inhibitor by binding to active sites and blocking enzymatic activity. The compound's structure allows for stable interactions through hydrogen bonding and hydrophobic interactions with target proteins .

Antimicrobial Activity

Studies have shown that this compound exhibits significant antimicrobial properties. Its effectiveness against various bacterial strains has been documented, making it a candidate for developing new antibiotics .

Anticancer Properties

Recent research highlights the potential anticancer activities of this compound. In vitro studies have demonstrated its cytotoxic effects on human tumor cells, including those resistant to conventional chemotherapy agents like cisplatin. The mechanism behind this cytotoxicity may involve the induction of apoptosis and disruption of cellular processes in cancer cells .

Neuroprotective Effects

The neuroprotective properties of tetrahydroquinoline derivatives have also been explored. These compounds are believed to exert protective effects against neurodegenerative disorders by modulating neurotransmitter levels and reducing oxidative stress .

Synthesis and Derivatives

The synthesis of this compound typically involves several key steps:

- Condensation Reactions : The initial step often includes the condensation of appropriate precursors under acidic or basic conditions.

- Oxidation/Reduction : The aldehyde group can be oxidized to a carboxylic acid or reduced to a hydroxyl group depending on the desired derivative.

- Substitution Reactions : Electrophilic substitution can occur at the aromatic ring to yield various derivatives with enhanced biological activity .

The following table summarizes some synthesized derivatives and their reported biological activities:

| Compound Name | Biological Activity |

|---|---|

| 6-Methyl-2-oxo-1,2-dihydroquinoline | Cytotoxicity against tumor cells |

| 7-Hydroxy-1,2-dihydroquinoline | Antimicrobial activity |

| 5-Carboxy-1,2-dihydroquinoline | Neuroprotective effects |

Case Studies

Several case studies highlight the efficacy of this compound in different biological contexts:

- Anticancer Studies : A study evaluating the cytotoxic effects on ovarian cancer cell lines demonstrated that this compound significantly reduced cell viability compared to untreated controls. The study also explored mechanisms of resistance in cancer cells .

- Antimicrobial Efficacy : Research on various bacterial strains revealed that this compound exhibited broad-spectrum antimicrobial activity. It was particularly effective against multi-drug resistant strains .

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 2-Oxo-1,2,3,4-tetrahydroquinoline-6-carbaldehyde, and how can reaction efficiency be optimized?

- Methodology : A robust approach involves acid-catalyzed cyclization of precursor aldehydes. For example, refluxing substituted quinoline derivatives with hydrochloric acid (37%) for 16 hours, followed by hydrolysis and precipitation, yields carbaldehyde derivatives . Alternative strategies include functionalizing the tetrahydroquinoline core via Vilsmeier-Haack formylation at the 6-position, as demonstrated in the synthesis of 5,8-dimethoxy-2-oxo-1H-quinoline-6-carbaldehyde . Optimization involves controlling reaction temperature (80–100°C), stoichiometry of formylating agents, and purification via recrystallization (e.g., using ethanol/water mixtures).

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodology :

- Purity : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Purity >97% is achievable as per supplier specifications .

- Structural Confirmation : Employ - and -NMR to verify the aldehyde proton (δ ~9.8–10.2 ppm) and carbonyl groups (δ ~160–180 ppm for lactam C=O). Mass spectrometry (ESI-MS) confirms the molecular ion peak at m/z 191.19 (

) . - Crystallography : While direct data for this compound is limited, SHELX refinement (e.g., SHELXL-2019) can resolve molecular conformation in derivatives .

Advanced Research Questions

Q. What strategies enhance the biological activity of 2-Oxo-1,2,3,4-tetrahydroquinoline derivatives in oncology research?

- Methodology :

- Structure-Activity Relationships (SAR) : Introduce electron-withdrawing groups (e.g., nitro, fluoro) at the 6-position to improve binding to targets like γ-secretase, as seen in Notch inhibitors (e.g., BMS-906024) .

- Hybridization : Conjugate the aldehyde group with pharmacophores (e.g., succinamides) to enhance cytotoxicity, as demonstrated in leukemia xenograft models .

- In Silico Modeling : Use docking studies (AutoDock Vina) to predict interactions with kinases or DNA repair enzymes, guided by analogues like 2-hydroxyquinoline derivatives .

Q. How can crystallographic data resolve ambiguities in the molecular conformation of this scaffold?

- Methodology :

- Data Collection : Acquire high-resolution (<1.0 Å) X-ray diffraction data for derivatives (e.g., 6-nitro-2,3-bis(thiophen-2-yl)quinoxaline) .

- Refinement : Apply SHELXL-2019 for anisotropic displacement parameters and hydrogen-bonding networks. Address disorder in the tetrahydroquinoline ring using PART instructions .

- Validation : Cross-validate with DFT-calculated geometries (Gaussian 16) to reconcile discrepancies between experimental and theoretical bond lengths .

Q. How should researchers address contradictory cytotoxicity data in vitro?

- Methodology :

- Assay Selection : Use the Mosmann MTT assay (absorbance at 570 nm) for preliminary screening, but validate with clonogenic assays to distinguish cytostatic vs. cytotoxic effects .

- Dose-Response Analysis : Fit data to a Hill equation (GraphPad Prism) to calculate IC values. Address outliers by testing metabolic stability (e.g., liver microsomes) to rule out false positives .

- Mechanistic Follow-Up : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify off-target effects, as seen in studies of tetrahydroquinoline-based kinase inhibitors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.